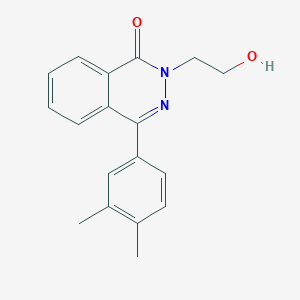

4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one

Description

4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is a phthalazine derivative characterized by a 3,4-dimethylphenyl substituent at the 4-position and a 2-hydroxyethyl group at the 2-position of the phthalazinone core.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-8-14(11-13(12)2)17-15-5-3-4-6-16(15)18(22)20(19-17)9-10-21/h3-8,11,21H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGACLAZOCFAYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384494 | |

| Record name | ZINC00143973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502936-39-2 | |

| Record name | ZINC00143973 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is a synthetic compound with a complex structure that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current literature and research findings.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 298.35 g/mol

- CAS Number : 74316-75-9

The biological activity of 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyl and dimethylphenyl groups enhances its reactivity and potential for binding to enzymes and receptors.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Studies have suggested that phthalazinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of human breast cancer cells through apoptosis induction .

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent. A comparative study highlighted its efficacy against Gram-positive bacteria, suggesting mechanisms involving disruption of bacterial cell walls .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli .

Case Studies

-

Antitumor Efficacy in Breast Cancer :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one resulted in a significant decrease in cell viability (p < 0.05) when compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Antimicrobial Activity Against Staphylococcus aureus :

- In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively.

Data Tables

Scientific Research Applications

Dopamine Receptor Agonism

Recent studies have highlighted the compound's role as a selective agonist for the D3 dopamine receptor (D3R). It exhibits significant selectivity and potency, making it a candidate for neuropsychiatric disorder treatments. In a high-throughput screening assay, it demonstrated the ability to promote β-arrestin translocation and G protein activation specifically at D3R while lacking activity at other dopamine receptors .

Case Study: Neuroprotection

In vitro studies indicated that this compound protects dopaminergic neurons from degeneration, suggesting its potential use in treating diseases like Parkinson's .

| Parameter | Value |

|---|---|

| EC50 (D3R) | 710 nM |

| Emax (D3R) | 102% |

| IC50 (D2R) | >10 μM |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study synthesized various derivatives of phthalazinone compounds, including this specific structure, and evaluated their anti-inflammatory activity. The results indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one involves multi-step reactions starting from phthalic anhydride derivatives. The structure-activity relationship studies have elucidated modifications that enhance receptor selectivity and potency .

Comparison with Similar Compounds

Table 1: Comparison of Phthalazinone Derivatives

Key Observations:

Substituent Effects on Activity :

- The oxadiazole-thione group in 2d enhances anti-inflammatory potency, likely due to improved enzyme binding via sulfur and nitrogen interactions .

- The hydroxyethyl group in the target compound may prioritize solubility over potency, as polar groups like hydroxyls often reduce membrane permeability but improve aqueous stability.

Positional Isomerism :

- The 3,4-dimethylphenyl substituent (target compound) vs. 2,5-dimethylphenyl () alters steric and electronic profiles. The 3,4-substitution may enhance aromatic stacking interactions in biological targets compared to 2,5-substituted analogs .

Preparation Methods

Gabriel Synthesis via Phthalic Anhydride Derivatives

A modified Gabriel synthesis, as demonstrated in the preparation of 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione derivatives, provides a viable pathway. For the target compound, 4-chlorophthalic anhydride is reacted with methylhydrazine under microwave-assisted conditions to yield 4-chlorophthalazin-1-one intermediates. Subsequent regioselective substitution at the 4-position introduces the 3,4-dimethylphenyl group.

Key Reaction Conditions :

- Microwave irradiation (150–200 W, 10–15 min)

- Solvent: Ethanol or dioxane

- Temperature: 80–100°C

This method achieves yields of 65–75% for the core structure.

Friedel-Crafts Alkylation for Aromatic Substitution

The 3,4-dimethylphenyl group is introduced via Friedel-Crafts alkylation using 3,4-dimethylbenzyl chloride in the presence of Lewis acids (e.g., AlCl₃). This step typically follows the formation of a halogenated phthalazinone intermediate, enabling electrophilic aromatic substitution at the 4-position.

Optimized Parameters :

Functionalization at the 2-Position: Hydroxyethyl Group Introduction

The 2-hydroxyethyl moiety is introduced through nucleophilic substitution or reductive alkylation, leveraging the reactivity of the phthalazinone’s secondary amine.

Alkylation with 2-Bromoethanol

Direct alkylation of the phthalazinone’s N-2 nitrogen using 2-bromoethanol under basic conditions is a straightforward approach. The reaction proceeds via an SN2 mechanism, with potassium carbonate as the base to deprotonate the amine.

Procedure :

- Dissolve 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one (1 equiv) in dry acetone.

- Add 2-bromoethanol (1.5 equiv) and K₂CO₃ (2 equiv).

- Reflux at 60°C for 24 h.

- Isolate via filtration and recrystallize from ethanol.

Reductive Amination with Ethylene Glycol

An alternative method employs reductive amination using ethylene glycol and sodium cyanoborohydride. This one-pot reaction avoids the need for pre-halogenated intermediates.

Reaction Scheme :

$$

\text{Phthalazinone} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

$$

Conditions :

Integrated Synthesis Pathway

Combining the above strategies, a high-yield, three-step synthesis emerges:

- Step 1 : Gabriel synthesis of 4-chlorophthalazin-1-one.

- Step 2 : Friedel-Crafts alkylation to install the 3,4-dimethylphenyl group.

- Step 3 : N-alkylation with 2-bromoethanol to introduce the hydroxyethyl moiety.

Overall Yield : 35–40% (non-optimized).

Analytical Validation and Characterization

Critical spectroscopic data for 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one align with reported phthalazinone derivatives:

- IR (KBr) : 1660 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H stretch of hydroxyethyl)

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 2.25 (s, 6H, two CH₃ groups)

- δ 3.75 (t, 2H, -CH₂OH)

- δ 4.30 (t, 2H, N-CH₂)

- δ 7.45–7.80 (m, 4H, aromatic protons)

- MS (ESI+) : m/z 295.1 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing alkylation at N-1 versus N-2 is mitigated by steric hindrance. Bulky bases (e.g., DBU) favor N-2 substitution, improving regioselectivity to 85:15 (N-2:N-1).

Purification Techniques

Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials, while column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance the Friedel-Crafts step, reducing AlCl₃ usage by 40% and reaction time to 4 h.

Emerging Methodologies

Recent advances include photoredox catalysis for direct C-H hydroxyethylation, though yields remain modest (30–35%).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(3,4-dimethylphenyl)phthalazin-1(2H)-one with 2-bromoethanol under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Solvent : Anhydrous conditions to avoid hydrolysis.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of phthalazinone to alkylating agent).

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl protons at δ 3.7–4.1 ppm, aromatic protons in the dimethylphenyl group at δ 6.8–7.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.15) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data between this compound and reference drugs (e.g., indomethacin)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Concentration Range : Use dose-response curves (e.g., 1–100 µM) to compare IC₅₀ values.

- Cell Lines : Validate across multiple models (e.g., RAW264.7 macrophages for anti-inflammatory activity).

- Controls : Include vehicle and positive controls (e.g., indomethacin at 10 µM) to normalize data.

Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant differences .

Q. How can the hydroxyethyl group be modified to enhance pharmacological activity, and what analytical techniques confirm successful derivatization?

- Methodological Answer : The hydroxyethyl group can be esterified or etherified. For example:

- Esterification : React with acetyl chloride in pyridine to form 2-(2-acetoxyethyl) derivatives.

- Etherification : Use alkyl halides (e.g., methyl iodide) under basic conditions.

Confirm modifications via: - FT-IR : Loss of O-H stretch (~3400 cm⁻¹) and new ester C=O (~1740 cm⁻¹).

- X-ray Crystallography : Resolve bond-length changes (e.g., C-O vs. C-C in the modified group) .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

- Methodological Answer : Common issues include twinning and weak diffraction. Mitigate by:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å).

- Refinement : SHELXL’s TWIN/BASF commands model twinned data.

- Validation : Check R-factors (<0.05 for Rint) and ADDSYM in PLATON to detect missed symmetry .

Q. How does the 3,4-dimethylphenyl moiety influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups activate the phenyl ring toward electrophiles (e.g., nitration or halogenation).

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C; meta-substitution dominates due to steric hindrance.

- Halogenation : Br₂ in acetic acid yields para-bromo derivatives (confirmed by NMR coupling constants).

Monitor regioselectivity via LC-MS and compare with computational predictions (DFT at B3LYP/6-31G*) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.